Oxalomalic acid, specifically in its trisodium salt form, is a compound with the chemical formula and a molecular weight of approximately 275.0 g/mol. It is classified as a dicarboxylic acid derivative and is primarily utilized in biochemical research due to its role as an inhibitor of specific enzymes in the citric acid cycle. The compound is synthesized from the condensation of oxaloacetate with glyoxylate, occurring naturally in biological systems. Its CAS Registry Number is 89304-26-7 .
Oxalomalic acid can be synthesized through various methods, but the predominant approach involves the condensation reaction between oxaloacetate and glyoxylate. This reaction typically occurs under acidic or basic conditions. The reaction parameters can vary, but generally, it involves:
The final product is often obtained as a crystalline solid, which can be further characterized using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry .
The molecular structure of oxalomalic acid features two carboxyl groups (-COOH) and several hydroxyl groups (-OH), contributing to its solubility and reactivity. The structural formula can be represented as follows:
The compound exhibits chirality due to the presence of asymmetric carbon centers, influencing its biological activity. The three sodium ions associated with the carboxyl groups enhance its solubility in aqueous solutions, making it suitable for various biochemical applications .
Oxalomalic acid primarily functions as an inhibitor for two key enzymes in metabolic pathways:
These interactions lead to significant metabolic consequences, including altered glutamate secretion in various cell types when aconitase activity is inhibited .
The mechanism of action for oxalomalic acid involves competitive inhibition where it binds to the active site of aconitase, preventing substrate binding. This inhibition affects iron metabolism by modulating iron-regulatory proteins that control ferritin synthesis, thereby influencing cellular iron storage and homeostasis. Studies indicate that oxalomalic acid acts at both transcriptional and post-transcriptional levels to regulate ferritin biosynthesis .
Oxalomalic acid (trisodium) exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory use, particularly in studies related to metabolism and enzyme inhibition .
Oxalomalic acid has diverse applications in scientific research, particularly in biochemistry and cellular biology:
Due to its ability to influence critical biochemical pathways, oxalomalic acid serves as a valuable tool for researchers exploring metabolic disorders and enzyme regulation .
Oxalomalic acid (trisodium) (also termed oxalomalate or OMA) functions as a potent competitive inhibitor of aconitase (aconitate hydratase), a pivotal iron-sulfur cluster-containing enzyme in the citric acid cycle. Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate. Biochemical studies demonstrate that oxalomalic acid (trisodium) achieves near-complete inhibition (>90%) of mitochondrial aconitase at concentrations as low as 1 millimolar. This inhibition occurs through structural mimicry; oxalomalic acid (trisodium) bears close resemblance to the enzyme’s natural substrate, cis-aconitate, and the reaction intermediate, isocitrate. Consequently, it competes for binding within the enzyme's active site, effectively blocking substrate conversion [1] [6] [8].
The metabolic repercussions of aconitase inhibition are profound. By obstructing this critical step, oxalomalic acid (trisodium) disrupts the citric acid cycle flux, leading to significant accumulation of citrate and depletion of downstream metabolites, particularly isocitrate and alpha-ketoglutarate. This disruption extends beyond energy metabolism. Crucially, cytosolic aconitase, alternatively known as iron-regulatory protein 1, undergoes a functional shift upon oxalomalic acid (trisodium)-mediated inhibition. The loss of its enzymatic aconitase activity enhances its RNA-binding affinity. This facilitates its binding to iron-responsive elements (IREs) present in the messenger RNA of proteins involved in iron storage and transport. Paradoxically, oxalomalic acid (trisodium) treatment (typically 5 millimolar) leads to a significant decrease (approximately 3-fold) in the RNA-binding activity of iron-regulatory protein 1 within 6 hours. This reduction persists for up to 48 hours and correlates with a substantial increase in cellular ferritin protein and messenger RNA levels. Ferritin, the primary iron storage protein, sequesters free iron, thereby providing cytoprotection against iron-catalyzed reactive oxygen species generation and lipid peroxidation, particularly under conditions of iron overload [1] [8].
Table 1: Effects of Oxalomalic Acid (Trisodium) on Aconitase and Cellular Iron Metabolism
Target | Concentration | Effect | Functional Consequence | Reference |
---|---|---|---|---|
Mitochondrial Aconitase | 1 millimolar | >90% Inhibition | Citrate accumulation; Reduced isocitrate/α-KG production | [6] |
Cytosolic Aconitase (Iron-regulatory protein 1) | 5 millimolar | Decreased RNA-binding activity (3-fold reduction at 6h) | Increased Ferritin synthesis; Cellular iron sequestration | [1] [8] |
Overall Cellular Redox | 5 millimolar | Reduced ROS/Lipid Peroxidation (under iron challenge) | Protection against oxidative stress | [1] [8] |
Beyond aconitase, oxalomalic acid (trisodium) acts as a well-characterized competitive inhibitor of NADP⁺-dependent isocitrate dehydrogenase. This enzyme plays a crucial role in cellular redox regulation by catalyzing the oxidative decarboxylation of isocitrate to alpha-ketoglutarate, concurrently generating reduced nicotinamide adenine dinucleotide phosphate (NADPH) within the cytosol and mitochondria. NADPH serves as an essential reducing equivalent for antioxidant defense systems, including the glutathione and thioredoxin pathways, crucial for neutralizing reactive oxygen species and maintaining cellular redox homeostasis [3].
Oxalomalic acid (trisodium) directly competes with isocitrate for binding to the active site of NADP⁺-dependent isocitrate dehydrogenase, as evidenced by kinetic studies showing typical competitive inhibition patterns. Pre-treatment of cells (e.g., U937 human monocytic cells) with oxalomalic acid (trisodium) (3 millimolar for 3 hours) significantly impedes NADP⁺-dependent isocitrate dehydrogenase activity. This inhibition has profound consequences under stress conditions. For instance, upon exposure to heat shock, which intrinsically elevates oxidative stress, cells pre-treated with oxalomalic acid (trisodium) exhibit a drastically impaired ability to cope. The depletion of NADPH pools due to NADP⁺-dependent isocitrate dehydrogenase inhibition cripples the cellular antioxidant capacity. This manifests as a severe disruption of redox balance (increased oxidative stress), loss of mitochondrial membrane potential, and a marked shift in the B-cell lymphoma 2 (Bcl-2) family protein ratio favoring apoptosis (increased Bcl-2-associated X protein expression, decreased B-cell lymphoma 2 expression). Consequently, these cells display significantly enhanced apoptotic markers, including robust activation of caspase-3, compared to untreated control cells subjected to the same heat stress. This underscores the critical protective role of NADP⁺-dependent isocitrate dehydrogenase-derived NADPH and highlights how oxalomalic acid (trisodium) can sensitize cells to oxidative stress-induced apoptosis by suppressing this key enzyme [3].
The inhibitory efficacy of oxalomalic acid (trisodium) against both aconitase and NADP⁺-dependent isocitrate dehydrogenase stems fundamentally from its structural similarity to key intermediates within the citric acid cycle, enabling precise competitive binding at the enzymes' catalytic sites. Competitive inhibition occurs when an inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. The binding affinity of the inhibitor versus the substrate, quantified by the inhibitor constant (Ki), determines the potency of inhibition. Crucially, the degree of competitive inhibition depends on the relative concentrations of the inhibitor and the substrate; higher substrate concentrations can overcome the inhibition [4] [6].
Structural analysis reveals that oxalomalic acid (trisodium) (α-hydroxy-β-oxalosuccinic acid) effectively mimics the enol intermediate formed during the aconitase-catalyzed dehydration of citrate to cis-aconitate. Its oxaloacetate moiety, derived from its formation via the condensation of oxaloacetate and hydroxypyruvate (or glyoxylate and oxaloacetate), provides critical binding determinants recognized by the aconitase active site residues normally coordinating citrate or isocitrate. Similarly, for NADP⁺-dependent isocitrate dehydrogenase, the carboxylate groups and spatial arrangement of oxalomalic acid (trisodium) allow it to occupy the isocitrate binding pocket, preventing the correct positioning of the natural substrate and Mg²⁺ cofactor required for catalysis [3] [6].
This competitive binding dynamic creates a powerful metabolic double-bottleneck effect. By inhibiting aconitase, oxalomalic acid (trisodium) depletes the substrate pool (isocitrate) available for NADP⁺-dependent isocitrate dehydrogenase. Simultaneously, it directly suppresses the activity of NADP⁺-dependent isocitrate dehydrogenase itself. This dual action synergistically reduces flux through this segment of the citric acid cycle and critically impairs NADPH generation. The disruption extends to iron metabolism through iron-regulatory protein 1 regulation, linking central carbon metabolism to iron homeostasis and redox defense mechanisms. The competitive nature of oxalomalic acid (trisodium)'s inhibition makes it a valuable tool for dissecting the regulatory nodes connecting energy metabolism, redox balance, and cell survival pathways [1] [3] [6].
Table 2: Competitive Inhibition Profile of Oxalomalic Acid (Trisodium) on Key Enzymes
Enzyme Target | Inhibition Type | Structural Mimicry | Key Binding Determinants | Primary Metabolic Consequence |
---|---|---|---|---|
Aconitase (Aconitate Hydratase) | Competitive | cis-Aconitate / Isocitrate enol intermediate | Oxaloacetate moiety; Carboxylate groups | Citrate accumulation; Isocitrate depletion; Altered iron-regulatory protein 1 function |
NADP⁺-Dependent Isocitrate Dehydrogenase | Competitive | Isocitrate | Carboxylate groups; Spatial configuration matching isocitrate | Reduced alpha-ketoglutarate production; Depleted NADPH; Compromised redox balance |
Oxoglutarate Dehydrogenase | Competitive (Weak) | Alpha-ketoglutarate / Oxaloacetate condensation product? | Not fully characterized (Higher concentrations needed) | Minor reduction in Succinyl-CoA production (at high OMA) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8